molecular formula C19H24N2O4S B249166 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine

1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine

Cat. No. B249166
M. Wt: 376.5 g/mol
InChI Key: QOFPXYXEGUWZOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine, also known as DPPE, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. DPPE has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to act as a modulator of the GABAergic system. GABA is an important neurotransmitter that plays a key role in regulating neuronal activity. 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine is thought to enhance the activity of the GABAergic system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal models, 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant effects. 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high degree of purity, making it a reliable tool for scientific research. Additionally, 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has been extensively studied in animal models, providing a wealth of data on its pharmacological effects.
However, there are also some limitations to using 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has not yet been extensively studied in human subjects, making it difficult to extrapolate its effects to humans.

Future Directions

There are several potential future directions for research on 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the development of new drugs based on the structure of 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine. Researchers may also explore the potential of 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine for the treatment of other neurological disorders, such as bipolar disorder and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine and its effects on the brain.

Synthesis Methods

The synthesis of 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(2,3-dimethoxyphenyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine as a white crystalline solid with a high degree of purity.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has been extensively studied in scientific research for its potential therapeutic applications. The compound has been shown to exhibit anticonvulsant effects in animal models, making it a potential treatment for epilepsy. Additionally, 1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine has been shown to have antidepressant and anxiolytic effects, making it a potential treatment for depression and anxiety disorders.

properties

Product Name

1-(2,3-Dimethoxybenzyl)-4-(phenylsulfonyl)piperazine

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-[(2,3-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C19H24N2O4S/c1-24-18-10-6-7-16(19(18)25-2)15-20-11-13-21(14-12-20)26(22,23)17-8-4-3-5-9-17/h3-10H,11-15H2,1-2H3

InChI Key

QOFPXYXEGUWZOB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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